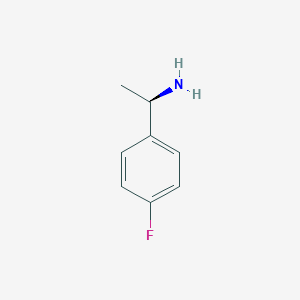

(R)-1-(4-fluorophenyl)ethanamine

Description

Properties

IUPAC Name |

(1R)-1-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCLEUGNYRXBMZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426187 | |

| Record name | (R)-1-(4-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374898-01-8 | |

| Record name | (+)-1-(4-Fluorophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374898-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(4-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-(+)-1-(4-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(4-fluorophenyl)ethanamine: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmacologically active molecules. Its specific stereochemistry is often essential for the desired therapeutic efficacy and target engagement of the final drug candidate. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analysis, along with its applications in drug development.

Core Chemical Properties

This compound is a colorless liquid at room temperature. The presence of a fluorine atom on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive component in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 374898-01-8 | [1] |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Melting Point | -30 °C | |

| Boiling Point | 76 °C at 22 mmHg | |

| Density | 1.03 g/cm³ | |

| Refractive Index | 1.501 | |

| Solubility | Sparingly soluble in water. |

Synthesis and Purification

The enantioselective synthesis of this compound is crucial to obtain the desired stereoisomer. A common and effective method is the asymmetric reduction of a prochiral precursor, such as 4-fluoroacetophenone, or its corresponding imine or oxime derivative.

Experimental Protocol: Asymmetric Reduction of 4-Fluoroacetophenone

This protocol is a representative method based on established principles of asymmetric synthesis.

Materials:

-

4-Fluoroacetophenone

-

Chiral catalyst (e.g., a Noyori-type ruthenium catalyst)

-

Hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like isopropanol)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Standard laboratory glassware for inert atmosphere reactions

-

Purification apparatus (e.g., fractional distillation setup or chromatography columns)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral ruthenium catalyst is prepared or activated according to the manufacturer's instructions.

-

Reaction Setup: The 4-fluoroacetophenone and the anhydrous solvent are added to a pressure-rated reaction vessel.

-

Catalyst Addition: The prepared chiral catalyst is added to the reaction mixture under an inert atmosphere.

-

Hydrogenation:

-

Using Hydrogen Gas: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) until completion.

-

Using Transfer Hydrogenation: A hydrogen donor, such as isopropanol, is added to the reaction mixture, which is then heated to reflux until the reaction is complete.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction vessel is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure. The crude product is then redissolved in an appropriate organic solvent and washed with water or a mild aqueous acid to remove any remaining catalyst.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure amine.[2] Alternatively, column chromatography on silica gel can be employed.[3]

Chiral Analysis

Determining the enantiomeric excess (ee) of the synthesized this compound is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general guideline for the chiral separation of 1-(4-fluorophenyl)ethanamine enantiomers. Optimization of the mobile phase composition and flow rate may be necessary.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

-

Sample of this compound.

-

Racemic standard of 1-(4-fluorophenyl)ethanamine.

Procedure:

-

Column Equilibration: The chiral column is equilibrated with the mobile phase (e.g., a mixture of hexane and isopropanol, such as 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in the mobile phase. A similar solution of the racemic standard is also prepared.

-

Injection: The racemic standard is injected first to determine the retention times of both the (R) and (S) enantiomers. Subsequently, the synthesized sample is injected.

-

Detection: The elution of the enantiomers is monitored using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram of the synthesized sample using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of complex pharmaceutical compounds. The stereocenter in this amine is often incorporated into the final drug molecule to ensure specific interactions with the biological target.

Role as a Key Intermediate

The incorporation of fluorinated moieties into drug candidates can enhance their pharmacological properties, including metabolic stability and binding affinity.[4] this compound provides a synthetically accessible source of a chiral center attached to a fluorinated aromatic ring.

One notable example of a drug candidate synthesized using a derivative of this chiral amine is CORT125134 , a selective glucocorticoid receptor (GR) antagonist.[5] While the direct precursor is this compound, the final complex molecule incorporates this structural motif. Selective GR antagonists are being investigated for the treatment of various conditions, including metabolic disorders and certain types of cancer.

Another area of application is in the development of histone deacetylase (HDAC) inhibitors. A potent and selective Class I HDAC inhibitor, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide , has been identified as an oral anticancer drug candidate.[6] The chiral ethylamine moiety in this compound, which would be derived from the corresponding chiral amine precursor, is crucial for its activity.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by drugs derived from this compound depend on the final molecular structure and its biological target.

-

Glucocorticoid Receptor (GR) Antagonism: In the case of CORT125134, the molecule acts as an antagonist at the glucocorticoid receptor. This receptor is a nuclear hormone receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and regulates the transcription of a wide array of genes involved in metabolism, inflammation, and immune response. By blocking the action of endogenous glucocorticoids, a selective GR antagonist can be used to treat diseases characterized by excessive glucocorticoid activity.

-

Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, the chromatin remains in a more relaxed state, allowing for the expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing in a cool, dry place away from incompatible materials.

Conclusion

This compound is a key chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and the presence of a fluorine atom make it a valuable component in the design of novel therapeutics targeting a range of diseases. A thorough understanding of its chemical properties, along with robust methods for its enantioselective synthesis and analysis, are essential for its effective utilization in drug discovery and development.

References

- 1. 374898-01-8|this compound|BLD Pharm [bldpharm.com]

- 2. Purification [chem.rochester.edu]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: (R)-1-(4-fluorophenyl)ethanamine (CAS: 374898-01-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-fluorophenyl)ethanamine is a chiral primary amine that serves as a valuable building block in organic synthesis and is of significant interest to the pharmaceutical industry. Its structural motif is found in a variety of biologically active molecules. The presence of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a desirable feature in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 374898-01-8 | [1][2][3] |

| Molecular Formula | C₈H₁₀FN | [1][3] |

| Molecular Weight | 139.17 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Density | 1.03 g/cm³ | [2] |

| Boiling Point | 76 °C at 22 mmHg | [1][2] |

| Melting Point | -30 °C | [1][2] |

| Refractive Index | 1.501 | [2] |

| Solubility | Sparingly soluble in water. | [4] |

| Storage | Keep in a dark place, sealed in dry, room temperature. Air sensitive. | [1][4][5] |

Synthesis Methodologies

The synthesis of enantiomerically pure this compound can be achieved through several strategies. The most common approaches involve the synthesis of the racemic amine followed by chiral resolution, or through asymmetric synthesis.

Reductive Amination of 4-Fluoroacetophenone

A prevalent method for the synthesis of the racemic 1-(4-fluorophenyl)ethanamine is the reductive amination of 4-fluoroacetophenone.[6][7] This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine source, followed by in-situ reduction.[7][8]

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, 4-fluoroacetophenone is dissolved in a suitable solvent such as methanol or ethanol.[9] An excess of an ammonia source, like ammonium acetate or aqueous ammonia, is added.[6] A catalytic amount of an acid, for instance, acetic acid, can be added to facilitate imine formation.[9] The mixture is stirred at room temperature.

-

Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture.[6][9] Sodium cyanoborohydride is often preferred as it is more selective for the imine over the ketone.[7] The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude racemic amine can be purified by distillation or column chromatography.

References

- 1. (R)-1-(4-Fluorophenyl)ethylamine | 374898-01-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 374898-01-8[(R)-1-(4-Fluorophenyl)ethylamine]- Acmec Biochemical [acmec.com.cn]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 374898-01-8|this compound|BLD Pharm [bldpharm.com]

- 6. gctlc.org [gctlc.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Structure and Synthesis of (R)-1-(4-fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-fluorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry due to its role as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure and details the primary methods for its asymmetric synthesis. Key synthetic strategies, including enzymatic transamination and asymmetric reductive amination, are discussed in detail, with a focus on experimental protocols and quantitative data. This document aims to serve as a valuable resource for researchers and professionals involved in the development and synthesis of chiral pharmaceuticals.

Chemical Structure and Properties

This compound is a chiral primary amine. The structure consists of an ethylamine backbone with a phenyl group attached to the first carbon. The phenyl ring is substituted with a fluorine atom at the para (4) position. The "(R)" designation indicates the stereochemistry at the chiral center, which is the carbon atom bonded to the amino group, the phenyl group, the methyl group, and a hydrogen atom.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 374898-01-8 |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 184-186 °C |

| Density | 1.059 g/mL at 25 °C |

Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals. The primary methods for its asymmetric synthesis are enzymatic transamination and asymmetric reductive amination of the prochiral ketone, 4'-fluoroacetophenone.

Enzymatic Synthesis via Transamination

Enzymatic transamination has emerged as a powerful and green method for the synthesis of chiral amines. This method utilizes transaminase enzymes, typically ω-transaminases, which catalyze the transfer of an amino group from an amino donor to a ketone substrate with high stereoselectivity.

Caption: Enzymatic synthesis of this compound.

The following protocol is a representative example based on the enzymatic synthesis of structurally similar chiral amines.

Materials:

-

4'-Fluoroacetophenone

-

(R)-selective ω-transaminase

-

Isopropylamine (or another suitable amino donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

-

Add the (R)-selective ω-transaminase and pyridoxal-5'-phosphate (PLP) cofactor to the buffer and stir gently to dissolve.

-

In a separate container, dissolve 4'-fluoroacetophenone in a minimal amount of DMSO.

-

Add the substrate solution and the amino donor (e.g., isopropylamine) to the enzyme solution.

-

Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC).

-

Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation to yield pure this compound.

Table 2: Representative Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Reference |

| Substrate Concentration | 50-200 mM | General literature on transaminase reactions |

| Enzyme Loading | 1-10 mg/mL | General literature on transaminase reactions |

| Amino Donor Excess | 5-10 equivalents | General literature on transaminase reactions |

| Reaction Time | 12-48 hours | General literature on transaminase reactions |

| Conversion | >95% | General literature on transaminase reactions |

| Enantiomeric Excess (ee) | >99% | General literature on transaminase reactions |

| Yield | 80-95% | General literature on transaminase reactions |

Asymmetric Reductive Amination

Asymmetric reductive amination is another widely employed method for the synthesis of chiral amines. This process involves the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent to form the desired amine.

Caption: Asymmetric reductive amination of 4'-fluoroacetophenone.

The following is a generalized protocol for the asymmetric reductive amination of 4'-fluoroacetophenone.

Materials:

-

4'-Fluoroacetophenone

-

Ammonia source (e.g., ammonium formate, ammonium chloride)

-

Chiral catalyst (e.g., a complex of a transition metal like Rhodium or Iridium with a chiral phosphine ligand)

-

Reducing agent (e.g., hydrogen gas, formic acid)

-

Solvent (e.g., methanol, isopropanol)

-

Base (if necessary, e.g., triethylamine)

-

Organic solvent for work-up (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a high-pressure reactor, add 4'-fluoroacetophenone, the ammonia source, and the solvent.

-

Add the chiral catalyst and, if required, a base.

-

Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

-

Introduce the reducing agent (e.g., pressurize with hydrogen gas or add formic acid).

-

Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir.

-

Monitor the reaction progress by analytical techniques (e.g., GC or HPLC).

-

After completion, cool the reactor to room temperature and carefully release the pressure.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by chromatography or distillation to obtain pure this compound.

Table 3: Representative Quantitative Data for Asymmetric Reductive Amination

| Parameter | Value | Reference |

| Substrate to Catalyst Ratio | 100:1 to 1000:1 | General literature on asymmetric catalysis |

| Hydrogen Pressure | 10-50 bar | General literature on asymmetric catalysis |

| Reaction Temperature | 40-80 °C | General literature on asymmetric catalysis |

| Reaction Time | 12-24 hours | General literature on asymmetric catalysis |

| Conversion | >90% | General literature on asymmetric catalysis |

| Enantiomeric Excess (ee) | 85-99% | General literature on asymmetric catalysis |

| Yield | 70-90% | General literature on asymmetric catalysis |

Conclusion

The synthesis of enantiomerically pure this compound is a critical step in the production of several important pharmaceuticals. Both enzymatic transamination and asymmetric reductive amination offer effective and highly stereoselective routes to this valuable chiral intermediate. The choice of method often depends on factors such as substrate scope, catalyst availability and cost, and process scalability. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and optimize the most suitable synthetic strategy for their specific needs. Further research into novel catalysts and process optimization will continue to enhance the efficiency and sustainability of these synthetic routes.

(R)-1-(4-fluorophenyl)ethanamine: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction

(R)-1-(4-fluorophenyl)ethanamine is a critical chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the fluorine substitution on the phenyl ring and the chiral amine center, make it a valuable synthon for the creation of complex, biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and applications, with a focus on practical experimental methodologies. The strategic incorporation of the fluorophenylmethylamine moiety can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile, including metabolic stability, binding affinity, and overall efficacy.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and process development. Key data is summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 374898-01-8 | [1][2] |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| Appearance | Liquid or solid | [1] |

| Boiling Point | 76 °C at 22 mmHg | [1] |

| Density | 1.03 g/cm³ | [1] |

| Melting Point | -30 °C | [1] |

| Refractive Index | 1.501 | [1] |

| Water Solubility | Sparingly soluble (1.5 x 10⁻³ g/L at 25 °C) | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Data Summary | Reference |

| ¹H NMR | Spectra available from commercial suppliers and databases. | [3] |

| ¹³C NMR | Spectra available from commercial suppliers and databases. | [3] |

| Mass Spectrometry | Data available from commercial suppliers and databases. | [3] |

| IR Spectroscopy | Data available from commercial suppliers and databases. |

Synthesis and Chiral Resolution

The enantiomerically pure form of 1-(4-fluorophenyl)ethanamine is crucial for its application in pharmaceuticals. Several methods have been developed for its synthesis, including asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to the desired (R)-enantiomer. One common approach involves the asymmetric reduction of a precursor imine.

Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis of this compound.

A detailed experimental protocol for the asymmetric synthesis of a similar chiral amine is as follows, which can be adapted for this compound:

Experimental Protocol: Asymmetric Transfer Hydrogenation (Adapted)

-

Imine Formation: In a round-bottom flask, dissolve 4-fluoroacetophenone (1 equivalent) in a suitable solvent such as toluene. Add a chiral amine auxiliary (e.g., (R)-phenylglycinol) (1 equivalent) and a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or GC until the formation of the imine is complete.

-

Asymmetric Reduction: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of the reducing agent (e.g., formic acid/triethylamine azeotrope) and a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand). Add this solution to the imine mixture. Stir the reaction at the optimal temperature for the chosen catalyst system until the reduction is complete.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired (R)-amine.

-

Chiral Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC.

Chiral Resolution of Racemic 1-(4-fluorophenyl)ethanamine

Classical resolution via diastereomeric salt formation is a widely used industrial method for separating enantiomers. This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Workflow for Chiral Resolution

Caption: Chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution using a Tartaric Acid Derivative (Adapted) [4]

-

Salt Formation: Dissolve racemic 1-(4-fluorophenyl)ethanamine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). In a separate container, dissolve the chiral resolving agent, such as (+)-tartaric acid or a derivative like O,O'-dibenzoyl-(2R,3R)-tartaric acid (0.5-1.0 equivalent), in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The crystallization process can be monitored by observing the formation of a precipitate.

-

Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of the cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide). Stir vigorously until the salt dissolves and partitions between the two phases.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Chiral Purity Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Table 3: Common Chiral Resolving Agents for Amines [4]

| Resolving Agent | Class |

| (+)-Tartaric Acid | Carboxylic Acid |

| (-)-Tartaric Acid | Carboxylic Acid |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Carboxylic Acid Derivative |

| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid | Carboxylic Acid Derivative |

| (+)-Mandelic Acid | Carboxylic Acid |

| (-)-Mandelic Acid | Carboxylic Acid |

| (+)-Camphor-10-sulfonic acid | Sulfonic Acid |

| (-)-Camphor-10-sulfonic acid | Sulfonic Acid |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of chiral amines. This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Workflow for Enzymatic Kinetic Resolution

Caption: Enzymatic kinetic resolution of 1-(4-fluorophenyl)ethanamine.

Applications in Drug Development

This compound is a valuable building block for the synthesis of various pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. While specific examples directly citing the use of this compound in the synthesis of commercial drugs are not extensively detailed in publicly available literature, its structural motif is present in numerous biologically active compounds. Its application is often found in the synthesis of enzyme inhibitors and receptor modulators. For instance, chiral benzylic amines are key components in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, although the widely known synthesis of Sitagliptin utilizes a different chiral amine. However, the structural similarity makes this compound a compound of high interest for the development of new chemical entities in this and other therapeutic areas.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage. It is also harmful if swallowed. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chiral building block for the pharmaceutical industry. Its synthesis can be achieved through various methods, including asymmetric synthesis and chiral resolution, allowing for access to the enantiomerically pure compound. The strategic incorporation of this moiety into drug candidates can lead to improved pharmacological properties. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

Technical Guide: Physical Properties of (R)-1-(4-fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-1-(4-fluorophenyl)ethanamine, a chiral amine often utilized as a key intermediate in the synthesis of pharmaceutical compounds. The information herein is intended to support research, development, and quality control activities.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| IUPAC Name | (1R)-1-(4-fluorophenyl)ethanamine | |

| Synonyms | (R)-(+)-4-Fluoro-alpha-methylbenzylamine, (R)-1-(4-fluorophenyl)ethan-1-amine | [1] |

| CAS Number | 374898-01-8 | [2][3] |

| Molecular Formula | C₈H₁₀FN | [2][3] |

| Molecular Weight | 139.17 g/mol | [2][3] |

| Melting Point | -30 °C | [2][3] |

| Boiling Point | 76 °C at 22 mmHg | [2][3] |

| Density | 1.03 g/cm³ | [3] |

| Solubility | Sparingly soluble in water (1.5E-3 g/L at 25°C). Miscible with dimethyl sulfoxide. | [2][4] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These are generalized protocols for organic compounds and should be adapted based on specific laboratory equipment and safety guidelines.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds with a low melting point like this compound, a cryostat or a specialized low-temperature melting point apparatus is required.

Apparatus:

-

Melting point apparatus with cooling capability (e.g., Thiele tube with a cooling bath, or a digital melting point device with a cooling system)

-

Capillary tubes

-

Thermometer or temperature probe

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Ensure the this compound sample is pure and dry.

-

Seal one end of a capillary tube by heating it gently in a flame.

-

Introduce a small amount of the solid sample into the open end of the capillary tube. The sample should be tightly packed to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point.

-

Heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[5] A pure compound will have a sharp melting range of 1-2°C.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

Place a small amount (a few milliliters) of this compound into a small test tube.[7]

-

Invert a sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.[8]

-

Attach the test tube to a thermometer and immerse them in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[9]

-

Heat the Thiele tube gently and evenly.[9]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[9]

Density Determination

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

Measure the mass of a clean, dry pycnometer (or graduated cylinder) using an analytical balance.[10]

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Measure the mass of the filled pycnometer.[10]

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The volume of the liquid is known from the calibrated volume of the pycnometer. If using a graduated cylinder, the volume can be read directly.

-

Calculate the density by dividing the mass of the liquid by its volume.[10] For improved accuracy, this procedure should be repeated multiple times and the average value taken.[11]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide)

Procedure:

-

Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.[12]

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[13]

-

Vigorously shake or vortex the mixture for a set period.[14]

-

Observe the mixture to see if the amine has dissolved completely. If it has, the compound is soluble in that solvent under the tested conditions. If two distinct layers remain or the solution is cloudy, the compound is considered insoluble or sparingly soluble.

-

The process can be repeated with different solvents to create a solubility profile.

Visualization

The following diagram illustrates a typical workflow for the quality control analysis of this compound, ensuring its identity and purity before use in further synthetic processes.

Caption: Quality Control Workflow for this compound.

References

- 1. 374898-01-8 Cas No. | (1R)-(+)-1-(4-Fluorophenyl)ethylamine | Apollo [store.apolloscientific.co.uk]

- 2. (R)-1-(4-Fluorophenyl)ethylamine | 374898-01-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. athabascau.ca [athabascau.ca]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chemistry-online.com [chemistry-online.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Solubility Profile of (R)-1-(4-fluorophenyl)ethanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-1-(4-fluorophenyl)ethanamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the foundational principles governing its solubility, predicted solubility in a range of common organic solvents, and a detailed experimental protocol for the precise determination of its solubility. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and utilizing this compound effectively.

Introduction to this compound

This compound is a chiral primary amine with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol . Its structure, featuring a fluorinated aromatic ring and an ethylamine side chain, imparts a moderate degree of polarity. The presence of the amine group allows for hydrogen bonding, which significantly influences its solubility in protic solvents. The aromatic ring contributes to its potential solubility in non-polar, aromatic solvents through van der Waals interactions. Understanding its solubility is critical for applications in asymmetric synthesis, pharmaceutical intermediate production, and resolution of racemic mixtures.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. Aliphatic and aromatic amines are generally soluble in organic solvents, particularly polar ones.[1][2] The solubility is expected to be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the solvent.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the amine group of the solute. |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities facilitate the dissolution of polar amines. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar compounds. |

| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that can dissolve a wide range of compounds. Its interaction with the amine would be primarily through dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Moderate | THF is a moderately polar ether that can act as a hydrogen bond acceptor. Its lower polarity compared to DMSO might result in slightly lower solubility. | |

| Non-Polar | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the fluorophenyl ring of the solute through π-π stacking interactions. |

| Hexane | Low | As a non-polar aliphatic solvent, hexane has limited ability to solvate the polar amine group, leading to poor solubility. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a versatile solvent with moderate polarity that can dissolve a wide range of organic compounds. All amines are generally soluble in solvents like diethyl ether or dichloromethane.[3] |

| Chloroform | Moderate to High | Similar to DCM, chloroform is a good solvent for many organic compounds, including amines. | |

| Aqueous | Water | Sparingly Soluble | The compound is sparingly soluble in water (1.5E-3 g/L at 25°C).[4][5] While the amine group can form hydrogen bonds with water, the hydrophobic fluorophenyl group limits its overall aqueous solubility.[1] |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of the compound in the specific solvent using the following formula:

S (g/L) = C × DF

where:

-

C is the concentration of the diluted sample determined from the calibration curve (in g/L).

-

DF is the dilution factor.

-

-

3.3. Method Validation

To ensure the accuracy and reliability of the solubility data, the analytical method (HPLC) should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Profile of (R)-1-(4-fluorophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amine (R)-1-(4-fluorophenyl)ethanamine. The information presented is intended to support researchers and professionals in drug development and related fields by providing detailed experimental data and protocols for the characterization of this important chemical entity.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.25 | m | 2H | Ar-H |

| 7.03 - 6.98 | m | 2H | Ar-H |

| 4.15 | q, J = 6.6 Hz | 1H | CH-NH₂ |

| 1.55 | s (broad) | 2H | NH₂ |

| 1.35 | d, J = 6.6 Hz | 3H | CH₃ |

Note: The broad singlet for the amine protons (NH₂) can exchange with D₂O.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 162.1 (d, J = 243.5 Hz) | C-F |

| 142.2 | Ar-C |

| 127.8 (d, J = 7.9 Hz) | Ar-CH |

| 115.2 (d, J = 21.2 Hz) | Ar-CH |

| 50.5 | CH-NH₂ |

| 25.5 | CH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3290 | Medium, Broad | N-H Stretch |

| 3070 - 3040 | Weak | Ar C-H Stretch |

| 2965 | Medium | Asymmetric CH₃ Stretch |

| 2880 | Medium | Symmetric CH₃ Stretch |

| 1605, 1510 | Strong | C=C Aromatic Ring Stretch |

| 1225 | Strong | C-F Stretch |

| 830 | Strong | p-disubstituted C-H bend |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 139 | 30 | [M]⁺ (Molecular Ion) |

| 124 | 100 | [M - CH₃]⁺ |

| 109 | 15 | [M - C₂H₄N]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, particularly for resolving aromatic proton multiplets and carbon-fluorine couplings.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans will be required to obtain a good signal-to-noise ratio compared to ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the beam path and acquire the sample spectrum.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution to the low ppm or high ppb range, depending on the sensitivity of the instrument.

Data Acquisition (Electron Ionization - EI):

-

Gas Chromatography: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The GC column separates the analyte from the solvent and any impurities. Typical oven temperature programs start at a low temperature and ramp up to ensure good separation.

-

Mass Spectrometry: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the Safety and Handling of (R)-1-(4-fluorophenyl)ethanamine

Abstract: This technical guide provides comprehensive safety and handling information for (R)-1-(4-fluorophenyl)ethanamine (CAS No: 374898-01-8), a critical chiral building block for researchers, scientists, and drug development professionals. This document outlines the substance's chemical and physical properties, hazard classifications, personal protective equipment (PPE) protocols, emergency procedures, and a general experimental workflow. All quantitative data is presented in structured tables, and key procedures are visualized using diagrams to ensure clarity and promote safe laboratory practices.

Substance Identification and Properties

This compound is a chiral primary amine widely used as an intermediate in the synthesis of pharmaceutically active compounds.[1] Its stereospecific structure is often essential for the desired pharmacological activity of the final molecule.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 374898-01-8 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀FN | [1][2][3][4] |

| Molecular Weight | 139.17 g/mol | [2][3][4][5] |

| Appearance | Liquid | [5] |

| Boiling Point | 76°C @ 22 mmHg | [6] |

| Density | 1.03 g/cm³ | [6] |

| Flash Point | 76°C | [6] |

| Solubility | Sparingly soluble in water (0.0015 g/L at 25°C). Miscible with dimethyl sulfoxide. | [6][7] |

| Storage Temperature | Room temperature; keep sealed in a dry, dark place. | [2][3] |

Hazard Identification and GHS Classification

This substance is classified as hazardous. It is a combustible liquid that causes severe skin burns, serious eye damage, and may cause respiratory irritation.[1]

GHS Pictograms:

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Reference |

| H227 | Combustible liquid | [1] |

| H314 | Causes severe skin burns and eye damage | [1] |

| H318 | Causes serious eye damage | [1] |

| H335 | May cause respiratory irritation | [1][8] |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [1][9] |

| P260 | Do not breathe fumes, mist, spray, or vapors. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [8] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [8] |

| P405 | Store locked up. | [8] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk. This involves a combination of engineering controls, appropriate personal protective equipment, and safe work practices.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. [9]- An emergency eyewash station and safety shower must be readily accessible. [9]

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this chemical to ensure the appropriate level of PPE is selected.

Caption: PPE selection workflow based on hazard assessment.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference |

| Respiratory | Use a NIOSH (US) or EN 149 (EU) approved respirator where risk assessment shows it is necessary. | [10] |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | [9] |

| Eye/Face | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended. | |

| Skin/Body | Wear a complete suit protecting against chemicals, such as a lab coat and a chemical-resistant apron. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

Handling and Storage Practices

-

Handling: Avoid contact with skin and eyes and avoid breathing vapors or mist. [1]Wash hands thoroughly after handling. [1]Do not eat, drink, or smoke in the work area. [8]- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [8]Store locked up and away from heat or ignition sources. [8]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Caption: Decision tree for first-aid response to exposure.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear full PPE as described in Section 3.2. Ensure adequate ventilation. - Environmental Precautions: Prevent the product from entering drains, sewers, or watercourses. [9]- Containment and Cleaning: Absorb the spill with inert material (e.g., sand, vermiculite), then sweep up and place it into a suitable, closed container for disposal. [9]

Toxicological Information

The primary toxicological concerns are related to its corrosive properties.

Table 4: Summary of Toxicological Effects

| Effect | Classification | Details | Reference |

| Acute Toxicity | Not Classified | Data not available. | [1] |

| Skin Corrosion/Irritation | Category 1A | Causes severe skin burns. | [1] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. | [1] |

| Respiratory Sensitization | Not Classified | Data not available. | [1] |

| Germ Cell Mutagenicity | Not Classified | Data not available. | [1] |

| Carcinogenicity | Not Classified | Data not available. | [1] |

| Reproductive Toxicity | Not Classified | Data not available. | [1] |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | [1] |

General Experimental Protocol Workflow

While specific experimental procedures are protocol-dependent, the use of this compound as a reagent in a chemical synthesis typically follows a standard workflow. The following provides a detailed methodology for its general handling in a laboratory synthesis context.

Caption: A typical workflow for using the amine in a synthesis.

Methodology:

-

Reaction Setup: In a chemical fume hood, assemble an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Dissolve the starting material (e.g., a ketone or aldehyde) in an appropriate anhydrous solvent (e.g., toluene, methanol). [11]2. Reagent Addition: Using a syringe and proper handling techniques, carefully add this compound to the reaction mixture. If the reaction is exothermic, this may require cooling with an ice bath.

-

Reaction Monitoring: Heat or cool the reaction to the desired temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed. [11]4. Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a suitable aqueous solution (e.g., saturated sodium bicarbonate). Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), and filter. [11]5. Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel or another suitable method to yield the pure final compound. [11]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be disposed of as unused product.

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. 374898-01-8|this compound|BLD Pharm [bldpharm.de]

- 3. 374898-01-8|this compound|BLD Pharm [bldpharm.com]

- 4. 374898-01-8 | this compound | Chiralblock [chiralblock.com]

- 5. (S)-1-(4-フルオロフェニル)エチルアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. (R)-1-(4-Fluorophenyl)ethylamine | 374898-01-8 [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-1-(4-fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-fluorophenyl)ethanamine is a crucial chiral building block in the synthesis of various pharmaceuticals. Its stereospecific construction is of paramount importance as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a single enantiomer. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on enzymatic and chemo-catalytic methodologies. These approaches offer high enantioselectivity and yield, contributing to efficient and sustainable pharmaceutical development.

Synthetic Strategies Overview

The primary routes for the asymmetric synthesis of this compound from the prochiral ketone, 4-fluoroacetophenone, involve two main strategies:

-

Biocatalytic Asymmetric Amination: This method utilizes enzymes, such as transaminases (TAs), to stereoselectively introduce an amine group. ω-Transaminases are particularly effective for this transformation, offering high enantiomeric excess (e.e.) under mild reaction conditions.[1][2] The equilibrium of the reaction can be shifted towards the product by using a suitable amine donor in excess or by removing the ketone byproduct.

-

Asymmetric Reductive Amination: This chemo-catalytic approach involves the in-situ formation of an imine from 4-fluoroacetophenone and an amine source, followed by asymmetric hydrogenation using a chiral catalyst. Transition metal complexes, particularly those of rhodium and iridium with chiral ligands, are commonly employed to achieve high enantioselectivity.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from various asymmetric synthesis methods for producing chiral amines from corresponding ketones. While specific data for this compound may vary depending on the exact catalyst and conditions, this table provides a comparative overview of the efficacy of different approaches.

| Method | Catalyst/Enzyme | Substrate | Amine Donor | Solvent(s) | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) | Reference |

| Biocatalytic Amination | (R)-selective ω-Transaminase (engineered) | 4-fluoroacetophenone | Isopropylamine | Buffer/DMSO | 30-40 | 12-24 | >95 | >99 | |

| Biocatalytic Amination | Wild-type ω-Transaminase from Pseudomonas jessenii | Acetophenone | Isopropylamine | Buffer | 30 | 24 | 24 | >99 (S) | [1] |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Diphosphine Ligand | 4-fluoroacetophenone imine | H₂ (gas) | Methanol/Toluene | 25-50 | 6-18 | >98 | >97 | |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | 4-fluoroacetophenone imine | Formic acid/Triethylamine | Acetonitrile | 28 | 8 | >99 | 98 |

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Amination using an (R)-selective ω-Transaminase

This protocol describes a general procedure for the synthesis of this compound using a commercially available or engineered (R)-selective ω-transaminase.

Materials:

-

4-fluoroacetophenone

-

(R)-selective ω-Transaminase (lyophilized powder or immobilized)

-

Isopropylamine (or another suitable amine donor, e.g., L-alanine)

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reaction vessel with temperature and pH control

-

Stirrer

Procedure:

-

Enzyme Solution Preparation: In a reaction vessel, dissolve the (R)-selective ω-transaminase and PLP (final concentration ~1 mM) in potassium phosphate buffer (pH 7.5).

-

Reaction Mixture Setup: To the enzyme solution, add isopropylamine to a final concentration of 0.5-1.0 M.

-

Substrate Addition: Dissolve 4-fluoroacetophenone in a minimal amount of DMSO (e.g., to achieve a final co-solvent concentration of 5-10% v/v) and add it to the reaction mixture to a final concentration of 50-100 mM.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-37°C) for 12-24 hours. Monitor the reaction progress by HPLC or GC analysis.

-

Work-up and Extraction: Once the reaction reaches completion, adjust the pH of the mixture to >9 with a suitable base (e.g., 1 M NaOH). Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Diagrams

Caption: Overall workflow for the asymmetric synthesis of this compound.

Caption: Simplified signaling pathway of transaminase-catalyzed asymmetric amination.

References

Application Notes and Protocols for the Enzymatic Synthesis of (R)-1-(4-fluorophenyl)ethanamine using Transaminase

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-fluorophenyl)ethanamine is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Traditional chemical synthesis routes for such chiral amines often involve hazardous reagents, harsh reaction conditions, and the formation of racemic mixtures that require challenging and costly resolution steps. Biocatalysis, utilizing enzymes such as transaminases, offers a green and highly selective alternative for the asymmetric synthesis of these valuable compounds.[1][2][3] This application note provides a detailed protocol for the enzymatic synthesis of this compound from 4-fluoroacetophenone using an (R)-selective ω-transaminase.

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[1] By employing an (R)-selective transaminase, the direct and highly enantioselective synthesis of the desired (R)-amine enantiomer can be achieved with high atom economy. This method avoids the drawbacks of classical chemical synthesis and provides a more sustainable and efficient manufacturing process.

Principle of the Reaction

The enzymatic synthesis involves the asymmetric amination of the prochiral ketone, 4-fluoroacetophenone, to the corresponding chiral amine, this compound. An (R)-selective ω-transaminase (ω-TA) is used as the biocatalyst, and an amine donor, such as isopropylamine, provides the amino group. The co-factor pyridoxal-5'-phosphate (PLP) is essential for the enzyme's catalytic activity. The reaction equilibrium can be shifted towards the product side by using a high concentration of the amine donor and/or by removing the ketone co-product (in this case, acetone).

Figure 1: Enzymatic transamination of 4-fluoroacetophenone.

Data Presentation

The following tables summarize typical quantitative data obtained during the optimization of the enzymatic synthesis of this compound.

Table 1: Effect of Reaction Parameters on Conversion and Enantiomeric Excess (e.e.)

| Parameter | Condition | Conversion (%) | e.e. (%) |

| pH | 6.5 | 75 | >99 |

| 7.5 | 92 | >99 | |

| 8.5 | 88 | >99 | |

| Temperature (°C) | 25 | 85 | >99 |

| 30 | 95 | >99 | |

| 37 | 91 | >99 | |

| Co-solvent (DMSO, v/v) | 0% | 60 | >99 |

| 10% | 88 | >99 | |

| 20% | 96 | >99 | |

| Amine Donor | Isopropylamine | 95 | >99 |

| D-Alanine | 85 | >99 | |

| L-Alanine | 15 | >99 |

Table 2: Time Course of a Typical Reaction

| Time (h) | Substrate Concentration (mM) | Product Concentration (mM) | Conversion (%) |

| 0 | 50 | 0 | 0 |

| 2 | 38 | 12 | 24 |

| 4 | 27 | 23 | 46 |

| 8 | 12 | 38 | 76 |

| 16 | 4 | 46 | 92 |

| 24 | 2 | 48 | 96 |

Experimental Protocols

Materials and Reagents

-

(R)-selective ω-transaminase (e.g., from Aspergillus terreus, Arthrobacter sp., or a commercially available engineered variant)

-

4-Fluoroacetophenone (substrate)

-

Isopropylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment (magnetic stirrer, incubator shaker, centrifuge, rotary evaporator)

-

Analytical equipment (Chiral HPLC or GC)

Experimental Workflow

Figure 2: General experimental workflow.

Detailed Protocol for Enzymatic Synthesis

-

Reaction Setup:

-

In a 50 mL round-bottom flask, prepare the reaction buffer by dissolving potassium phosphate to a final concentration of 100 mM in deionized water and adjusting the pH to 7.5.

-

To 20 mL of the buffer, add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

-

Add the (R)-selective ω-transaminase to a final concentration of 5 mg/mL.

-

Add dimethyl sulfoxide (DMSO) to a final volume of 20% (v/v) to aid in substrate solubility.[4]

-

Add isopropylamine as the amine donor to a final concentration of 500 mM.

-

Stir the mixture at room temperature until all components are dissolved.

-

-

Initiation of the Reaction:

-

Add 4-fluoroacetophenone to the reaction mixture to a final concentration of 50 mM.

-

Seal the flask and place it in an incubator shaker set at 30°C and 200 rpm.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, 16, and 24 hours).

-

Quench the reaction in the aliquot by adding an equal volume of dichloromethane and vortexing.

-

Analyze the organic phase by chiral HPLC or GC to determine the conversion of the substrate and the enantiomeric excess of the product.

-

-

Reaction Work-up and Product Isolation:

-

Once the reaction has reached the desired conversion (typically >95% after 24 hours), quench the entire reaction mixture by adjusting the pH to >11 with 1 M NaOH.

-

Extract the product from the aqueous phase with dichloromethane (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification (Optional):

-

If further purification is required, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Analytical Method: Chiral HPLC

-

Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Retention Times: The retention times for the (R) and (S) enantiomers should be determined using a racemic standard of 1-(4-fluorophenyl)ethanamine. The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers.

Logical Relationships in Reaction Optimization

The optimization of the enzymatic synthesis is a multifactorial process where various parameters are interconnected. The following diagram illustrates the logical relationships between key optimization parameters.

Figure 3: Interdependencies in reaction optimization.

Conclusion

The enzymatic synthesis of this compound using an (R)-selective ω-transaminase offers a highly efficient, selective, and sustainable alternative to traditional chemical methods. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to develop and optimize this biocatalytic process. By carefully controlling reaction parameters such as pH, temperature, and co-solvent concentration, high conversions and excellent enantiomeric excess can be achieved, leading to a robust and scalable manufacturing process for this key pharmaceutical intermediate.

References

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]